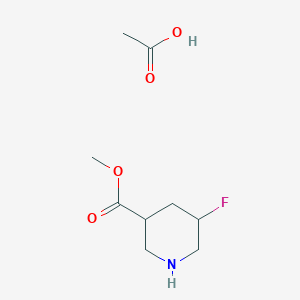
Methyl 5-fluoropiperidine-3-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoropiperidine-3-carboxylate acetate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoropiperidine-3-carboxylate acetate typically involves the fluorination of piperidine derivatives followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoropiperidine-3-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Methyl 5-fluoropiperidine-3-carboxylate acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate acetate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoropiperidine-3-carboxylate: Similar in structure but lacks the acetate group.
5-Fluoropiperidine-3-carboxylate: Similar but without the methyl ester group.
Piperidine-3-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Methyl 5-fluoropiperidine-3-carboxylate acetate is unique due to the presence of both the fluorine atom and the acetate group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in research and development .
Properties
Molecular Formula |
C9H16FNO4 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
acetic acid;methyl 5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2.C2H4O2/c1-11-7(10)5-2-6(8)4-9-3-5;1-2(3)4/h5-6,9H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
DQDLOECKSJZHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(=O)C1CC(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















